Lipophilicity vs. 3- and 4-Nitro Analogs
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate exhibits a computed XLogP3-AA value of 1.3, which is significantly higher than the 0.8 value for ethyl (3-nitro-1H-pyrazol-1-yl)acetate and 0.5 for ethyl (4-nitro-1H-pyrazol-1-yl)acetate [1][2][3]. This 0.5 to 0.8 unit increase in logP corresponds to a 3- to 6-fold increase in predicted lipophilicity, suggesting enhanced membrane permeability and potential for improved oral absorption or CNS penetration in biological applications.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Ethyl (3-nitro-1H-pyrazol-1-yl)acetate: 0.8; Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: 0.5 |
| Quantified Difference | +0.5 to +0.8 units |
| Conditions | XLogP3 3.0 computational model, PubChem 2025-2026 release |
Why This Matters
Higher lipophilicity predicts better passive membrane diffusion, critical for cell-based assays or in vivo studies where compound permeability is a key selection criterion.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 707586, Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved April 15, 2026. View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5209350, Ethyl (3-nitro-1H-pyrazol-1-yl)acetate. Retrieved April 15, 2026. View Source
- [3] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 668285, Ethyl (4-nitro-1H-pyrazol-1-yl)acetate. Retrieved April 15, 2026. View Source
